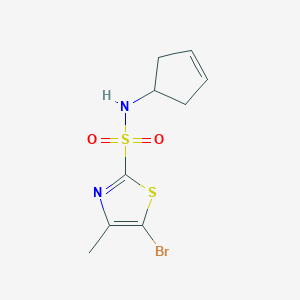
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide, also known as BrCPMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BrCPMTS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
作用機序
The exact mechanism of action of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-bacterial activity against gram-positive bacteria.
実験室実験の利点と制限
One of the main advantages of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is its versatility in potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the treatment of a range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are several potential future directions for research on 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore its anti-cancer properties in more detail, particularly in the context of specific cancer types. Additionally, further research could be conducted to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
合成法
The synthesis of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-3-cyclopenten-1-ol and 4-methyl-1,3-thiazole-2-sulfonamide in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate cyclopentenone, which undergoes a nucleophilic addition with the sulfonamide group to form the final product.
科学的研究の応用
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has shown promising anti-bacterial activity against gram-positive bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S2/c1-6-8(10)15-9(11-6)16(13,14)12-7-4-2-3-5-7/h2-3,7,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBAQNDUTFNVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)NC2CC=CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

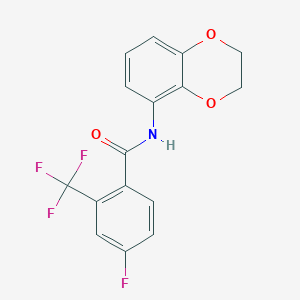
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
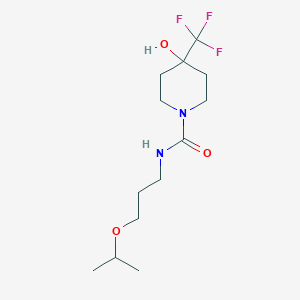
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
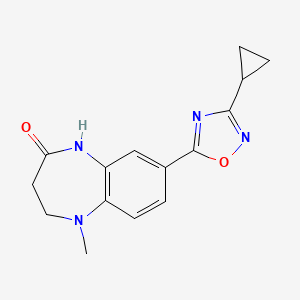
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
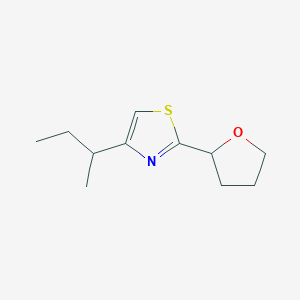
![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)